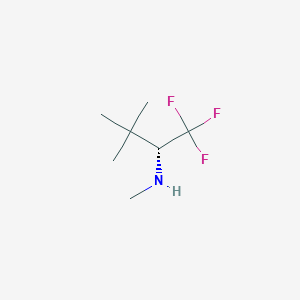

(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

Description

Properties

Molecular Formula |

C7H14F3N |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

(2R)-1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine |

InChI |

InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3/t5-/m1/s1 |

InChI Key |

MKMGTKSLFCQGBE-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C(F)(F)F)NC |

Canonical SMILES |

CC(C)(C)C(C(F)(F)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable amine precursor with a trifluoromethyl-containing alkyl halide under basic conditions. The reaction is often carried out in the presence of a chiral ligand to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques, such as chromatography, ensures the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Scientific Research Applications

®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

Analysis :

- The target compound’s aliphatic trifluoromethyl group contrasts with the aromatic trifluoromethyl substituents in ’s compound, which may reduce metabolic instability compared to aromatic systems .

- Compared to non-fluorinated amines like N-ethyl-N-isopropylpropan-2-amine, the -CF₃ group enhances lipophilicity (logP ≈ 2.1 vs. 1.5 for non-fluorinated analogs), improving membrane permeability in drug design .

Physicochemical Properties

Comparative Data

| Property | (R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine | N-[2-Phenyl-1-(trifluoromethylphenyl)ethyl]-n-propylamine | N-Ethyl-N-isopropylpropan-2-amine |

|---|---|---|---|

| Molecular Weight | 177.19 g/mol | 350.41 g/mol | 129.24 g/mol |

| logP | ~2.1 (estimated) | ~4.3 (aromatic + -CF₃) | ~1.5 |

| Boiling Point | Not reported | Not reported | ~140–150°C |

| Solubility | Low in water; soluble in organic solvents | Low in water; soluble in DMF, DCM | Miscible in polar solvents |

Key Findings :

Comparative Methods

Analysis :

Pricing and Availability (CymitQuimica, 2025)

| Compound | Quantity | Price (€) |

|---|---|---|

| (R)-2,2-Dimethyl-1-trifluoromethyl-propylamine | 1 g | 457.00 |

| 4-Chloro-6-trifluoromethylpyrimidine | 5 g | 38.00 |

Biological Activity

(R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The molecular formula for (R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is , with a molecular weight of approximately 169.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and influences its binding affinity to various biological targets. The synthesis of this compound can be achieved through various methods, emphasizing the importance of chirality in developing biologically active compounds.

Interaction Studies

Initial studies indicate that (R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. The presence of the trifluoromethyl group is crucial for its biological activity, as it affects electronic properties that enhance receptor binding.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals unique aspects of (R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine | Chiral amine with trifluoromethyl group | Distinct biological activity profile |

| (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine | Enantiomer of (R) variant | Different binding affinity |

| N,N-Dimethyl-1-trifluoromethyl-propylamine | Lacks chirality | Simplified structure; varied reactivity |

The differences in biological activity between enantiomers highlight the significance of stereochemistry in drug design.

Antichlamydial Activity

In studies focusing on antichlamydial activity, compounds similar to (R)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine demonstrated selective inhibition against Chlamydia trachomatis without affecting host cell viability. These findings suggest potential therapeutic applications for compounds featuring the trifluoromethyl substituent in targeting specific pathogens while minimizing toxicity to mammalian cells .

Antimalarial Efficacy

Research into related compounds has shown that those with a trifluoromethyl group exhibit improved metabolic stability and antimalarial activity against Plasmodium falciparum. The introduction of electron-withdrawing groups like trifluoromethyl significantly enhances the efficacy of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.